molecular formula C15H13ClN2O2 B4502981 2-[(4-CHLOROPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE

2-[(4-CHLOROPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE

Cat. No.: B4502981
M. Wt: 288.73 g/mol
InChI Key: ONFAPXZYPHQRKQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 5-methoxy-1H-1,3-benzodiazole under acidic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorophenoxy group can be reduced to a phenol group.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 2-[(4-Hydroxyphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole.

    Reduction: Formation of 2-[(4-Phenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenoxy)methyl]-1H-1,3-benzodiazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-[(4-Methoxyphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole: Contains a methoxy group instead of a chlorine atom, leading to different chemical properties.

    2-[(4-Chlorophenoxy)methyl]-5-hydroxy-1H-1,3-benzodiazole: The presence of a hydroxyl group instead of a methoxy group can influence its solubility and reactivity.

Uniqueness

2-[(4-Chlorophenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-12-6-7-13-14(8-12)18-15(17-13)9-20-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAPXZYPHQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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